4-Bromobenzyl 1-naphthoate
Description
Contextualization within Ester Functional Group Chemistry and Halogenated Organic Compounds
The core of 4-bromobenzyl 1-naphthoate (B1232437) is the ester functional group, one of the most fundamental and versatile functionalities in organic chemistry. Esters are typically synthesized through the condensation of a carboxylic acid and an alcohol. In the case of 4-bromobenzyl 1-naphthoate, this would involve the reaction of 1-naphthoic acid and 4-bromobenzyl alcohol. Standard esterification methods, such as Fischer esterification or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are plausible synthetic routes. semanticscholar.org The reactivity of the ester group itself allows for transformations such as hydrolysis back to the constituent acid and alcohol, or transesterification with other alcohols.
Furthermore, this compound is a halogenated organic compound, a class of molecules with widespread applications due to the unique properties imparted by the halogen atom. The presence of bromine on the benzyl (B1604629) ring introduces specific electronic effects and provides a reactive handle for further chemical modifications. Aryl bromides are common precursors in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. a2bchem.com The bromine atom's electron-withdrawing nature also influences the reactivity of the benzyl group.
Significance of 1-Naphthoate Scaffolds in Advanced Organic Synthesis and Materials Science
The 1-naphthoate portion of the molecule is derived from 1-naphthoic acid, a derivative of naphthalene (B1677914). Naphthalene-based structures are of great importance due to their rigid, planar, and aromatic nature, which can impart desirable photophysical and electronic properties to a molecule. 1-Naphthoic acid and its esters are valuable intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and plant growth hormones. a2bchem.comchemicalbook.com For example, substituted naphthoic acids are being investigated as therapeutics for various cancers.
In materials science, the naphthalene scaffold is exploited for the development of novel materials. Its extended π-conjugated system can lead to interesting electronic and optical properties. For instance, naphthoate esters have been incorporated into polymers and coatings. vulcanchem.com The modification of cellulose (B213188) with 1-naphthoic acid has been shown to produce fluorophore-labeled cellulose with distinct UV absorption and fluorescent properties, suggesting potential applications in fluorescent coatings, sensors, and packaging. chemicalbook.com Similarly, 1-naphthoate derivatives are used in the development of liquid crystals and photoreactive materials. vulcanchem.com The incorporation of the 1-naphthoate moiety into polymers like chitin (B13524) has also been explored to create new functional materials. mdpi.com
Role of Bromobenzyl Moieties as Strategic Building Blocks in Organic Chemistry
The 4-bromobenzyl group is a highly strategic building block in organic synthesis. It contains two primary reactive sites: the benzylic position and the bromine-substituted aromatic ring. The benzylic position is activated for nucleophilic substitution reactions. For example, 4-bromobenzyl alcohol can be readily converted to 4-bromobenzyl bromide, a potent alkylating agent used to introduce the 4-bromobenzyl group onto various nucleophiles like amines, thiols, and alcohols. multichemexports.com
The bromine atom on the aromatic ring serves as a versatile functional handle. It is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. This bifunctionality makes bromobenzyl compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and performance chemicals like dyes and functional polymers. multichemexports.com For instance, they are used as precursors for insecticides, fungicides, and herbicides. multichemexports.com In medicinal chemistry, the bromobenzyl group can enhance a molecule's binding affinity to biological targets.
Overview of Current Research Trajectories and Underexplored Aspects Pertaining to this compound
While direct research on this compound is limited, the well-established utility of its constituent parts points to several promising, yet underexplored, research avenues. The synthesis of this specific ester via the esterification of 1-naphthoic acid with 4-bromobenzyl alcohol is a logical first step that remains to be formally documented in the literature. a2bchem.com
A significant area for exploration lies in materials science. Given that 1-naphthoate esters can be used to create fluorescent polymers and that bromobenzyl groups are incorporated into functional polymers, this compound could serve as a monomer or a functional additive. mdpi.commultichemexports.com The bromine atom could allow for post-polymerization modification via cross-coupling reactions, enabling the synthesis of highly tailored materials with specific optical or electronic properties.
In medicinal chemistry, the combination of the naphthyl ring and the bromobenzyl group could be of interest. Naphthoate-based structures have been investigated as inhibitors for proteins like Mcl-1, an anti-apoptotic protein implicated in cancer. nih.govmdpi.com The 4-bromobenzyl group could be explored for its potential to interact with hydrophobic pockets in protein binding sites, potentially leading to new therapeutic agents.
Furthermore, the specific reactivity of this compound in various chemical transformations is largely unknown. Systematic studies of its behavior in cross-coupling reactions, reductions, and other modifications could reveal novel synthetic pathways and lead to the creation of a library of new compounds with diverse applications. The investigation into the catalytic activation of its C-O and C-Br bonds could also yield interesting and synthetically useful results. acs.org
Data Tables
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features | Basis for Prediction |
| ¹H NMR | Singlet for benzyl OCH₂ protons (~δ 5.2-5.4 ppm); Complex multiplets for aromatic protons (~δ 7.2-8.8 ppm) | Based on data for analogous compounds like 4-bromo-2-fluoro-benzoic acid benzyl ester and 1-naphthylmethyl 1-naphthoate. rsc.org |
| ¹³C NMR | Signal for ester carbonyl (~δ 165-170 ppm); Signals for C-Br (~δ 120-125 ppm) and aromatic carbons | Inferred from related aromatic esters and brominated compounds. |
| IR Spectroscopy | Strong C=O stretching vibration (~1720 cm⁻¹) | Characteristic of aromatic ester carbonyl groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the formula C₁₈H₁₃BrO₂ | Calculated from the molecular formula. |
Table 2: Physical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State |
| 1-Naphthoic acid | C₁₁H₈O₂ | 172.18 | 157-160 | Powder |
| 4-Bromobenzyl alcohol | C₇H₇BrO | 187.04 | 75-77 | Solid |
| Benzyl bromoacetate | C₉H₉BrO₂ | 229.07 | N/A | Liquid |
| Bromobenzene | C₆H₅Br | 157.01 | -30.8 | Liquid |
| 4-Bromo-1-naphthoic acid | C₁₁H₇BrO₂ | 251.08 | N/A | Solid |
Data sourced from multiple chemical suppliers and databases. chemicalbook.comsigmaaldrich.comnih.govwikipedia.orgnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C18H13BrO2 |
|---|---|
Molecular Weight |
341.2g/mol |
IUPAC Name |
(4-bromophenyl)methyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C18H13BrO2/c19-15-10-8-13(9-11-15)12-21-18(20)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2 |
InChI Key |
ZFDIETSLFSDAKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthetic Analysis and Synthetic Methodologies for 4 Bromobenzyl 1 Naphthoate
Strategic Disconnections and Precursor Identification
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. icj-e.org The most logical retrosynthetic disconnection for an ester like 4-bromobenzyl 1-naphthoate (B1232437) is the carbon-oxygen bond of the ester linkage. This is a common and effective strategy that simplifies the molecule into its constituent carboxylic acid and alcohol components. icj-e.org
Applying this strategy, the ester bond is cleaved, leading to two key building blocks:
1-Naphthoic Acid: The carboxylic acid component.
4-Bromobenzyl Alcohol: The alcohol component.
These precursors are significantly simpler than the target molecule and serve as the starting point for forward synthetic planning. The forward synthesis then focuses on forming the ester bond between these two molecules.

Esterification Pathways from 1-Naphthoic Acid Derivatives and 4-Bromobenzyl Alcohol
The formation of the ester link between 1-naphthoic acid and 4-bromobenzyl alcohol can be achieved through several established synthetic methodologies. The choice of method often depends on factors such as substrate sensitivity, desired yield, and reaction conditions.
Direct condensation, often referred to as Fischer-Speier esterification, involves reacting the carboxylic acid (1-naphthoic acid) with the alcohol (4-bromobenzyl alcohol) in the presence of an acid catalyst. This method is fundamental in organic synthesis but may require harsh conditions, such as high temperatures and the removal of water to drive the equilibrium towards the product. rsc.org While widely used, its utility can be limited by the acid sensitivity of the reactants. rsc.org
To enhance the reactivity of the carboxylic acid, it can be converted into a more electrophilic acyl chloride. 1-Naphthoic acid can be readily transformed into 1-naphthoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comchemicalbook.com The reaction with thionyl chloride is often performed with gentle heating or at room temperature. prepchem.comchemicalbook.com The resulting 1-naphthoyl chloride is a highly reactive intermediate that readily reacts with 4-bromobenzyl alcohol to form the desired ester. chemicalbook.com This reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. chemicalbook.com
Table 1: Synthesis of 1-Naphthoyl Chloride
| Reactant | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-Naphthoic Acid | Thionyl Chloride | Toluene | Reflux, 2h | Quantitative | chemicalbook.com |
For mild and highly efficient esterification, especially with sensitive or sterically hindered substrates, coupling reagents are employed. The Steglich esterification is a prominent example, utilizing a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgwikipedia.orgorganic-chemistry.org
The reaction proceeds through the formation of a reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. organic-chemistry.org DMAP, being more nucleophilic than the alcohol, intercepts this intermediate to form a highly reactive N-acylpyridinium salt. rsc.org This "active ester" then rapidly reacts with the alcohol to yield the final product, while DMAP is regenerated. organic-chemistry.org This method offers the advantage of proceeding under mild, often neutral, conditions at room temperature. rsc.orgwikipedia.org A significant benefit of using EDC over DCC is the formation of a water-soluble urea (B33335) byproduct, which simplifies product purification. researchgate.net
Table 2: Key Reagents in Steglich Esterification
| Reagent | Role | Function | Reference |
|---|---|---|---|
| DCC or EDC | Coupling Agent | Activates the carboxylic acid by forming an O-acylisourea intermediate. | wikipedia.orgorganic-chemistry.org |
Synthesis of Constituent Building Blocks
The successful synthesis of this compound relies on the availability of its precursors. While 4-bromobenzyl alcohol is commercially available, various advanced methods exist for the preparation of 1-naphthoic acid.
Several synthetic routes to 1-naphthoic acid have been developed, ranging from classic organometallic reactions to modern, greener approaches.
Grignard Carboxylation: A traditional and reliable method involves the formation of a Grignard reagent from α-bromonaphthalene and magnesium, followed by carboxylation with carbon dioxide (either gaseous or solid). orgsyn.org This method provides good yields of the desired acid. orgsyn.org
Direct Carboxylation of Naphthalene (B1677914): A more modern and atom-economical approach involves the direct carboxylation of naphthalene with carbon dioxide. google.com This method utilizes a Lewis acid catalyst and offers high selectivity for 1-naphthoic acid with a 100% atom utilization rate, presenting a greener alternative to traditional methods that may use heavy metal catalysts or oxidants. google.com A reported procedure using this method achieved a yield of 52%. google.com
Oxidation of Naphthalene Derivatives: 1-Naphthoic acid can also be prepared through the oxidation of appropriate precursors. One method involves the oxidation of 1-acetonaphthone using reagents like iodine in DMSO, followed by treatment with tert-butyl hydroperoxide, affording the product in high yield (84%). chemicalbook.com Another approach is the photo-oxidation of 1-naphthalenemethanol (B1198782) using air or oxygen, which can produce 1-naphthoic acid in good yield (78%). nih.gov
Table 3: Comparison of Synthetic Methods for 1-Naphthoic Acid
| Method | Starting Material | Key Reagents | Advantages | Yield | Reference |
|---|---|---|---|---|---|
| Grignard Carboxylation | α-Bromonaphthalene | Mg, CO₂ | High yield, reliable | 68–70% | orgsyn.org |
| Direct Carboxylation | Naphthalene | Lewis Acid, CO₂ | High atom economy, green | 52% | google.com |
| Oxidation | 1-Acetonaphthone | I₂, DMSO, TBHP | High yield | 84% | chemicalbook.com |
Synthetic Routes to 4-Bromobenzyl Alcohol
The precursor, 4-bromobenzyl alcohol, can be synthesized through several established routes, most commonly involving the reduction of either 4-bromobenzoic acid or 4-bromobenzaldehyde (B125591). chemsrc.com
One effective method involves the reduction of 4-bromobenzoic acid. chemicalbook.com A common approach utilizes borane (B79455) reagents. For instance, reacting 4-bromobenzoic acid with a borane solution at room temperature for several hours can yield the desired alcohol with high efficiency. chemicalbook.com A specific example details the reaction of 4-bromobenzoic acid (0.5 mmol) with borane (2 mmol) in an inert atmosphere, which, after 12 hours at room temperature followed by hydrolysis, resulted in a 93-95% yield of 4-bromobenzyl alcohol. chemicalbook.com
Alternatively, 4-bromobenzyl alcohol can be prepared by the reduction of 4-bromobenzaldehyde. chemsrc.com This transformation is a standard procedure in organic synthesis, often accomplished using reducing agents like sodium borohydride (B1222165) in an alcoholic solvent. The aldehyde itself can be sourced commercially or synthesized via the oxidation of other precursors.
The choice of synthetic route often depends on the availability and cost of the starting materials. Both 4-bromobenzoic acid and 4-bromobenzaldehyde are common chemical reagents. chemicalbook.comorgsyn.org
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and yield of the esterification reaction to form this compound are highly dependent on the careful optimization of reaction conditions. This includes the selection of appropriate solvent systems, catalysts, and the fine-tuning of physical parameters like temperature and reaction time.
Evaluation of Solvent Systems and Reaction Kinetics
The choice of solvent plays a pivotal role in the kinetics of esterification reactions. aiche.orgresearchgate.netacs.org The solvent can influence the reaction rate and equilibrium position by affecting the activity of reactants, products, and transition states. aiche.orgd-nb.info
Research indicates that for acid-catalyzed esterification, solvents with low basicity tend to result in higher reaction rates. imperial.ac.uk This is because a solvent's basicity can affect the availability of the catalytic proton required for the reaction mechanism. imperial.ac.uk Solvents with low polarizability and strong hydrogen-bond acceptance have also been found to promote faster reactions. acs.org Conversely, certain solvents like N-methyl-2-pyrrolidone (NMP) have been shown to be disadvantageous for both the kinetics and equilibrium of esterification reactions. researchgate.net The selection of the solvent can even alter the kinetic order of the reaction. aiche.org
| Solvent Property | Impact on Esterification Rate | Reference |
|---|---|---|
| Low Basicity | Increases rate (higher proton availability) | imperial.ac.uk |
| Low Polarizability & High H-bond Acceptance | Increases rate | acs.org |
| Use of N-methyl-2-pyrrolidone (NMP) | Decreases rate and negatively impacts equilibrium | researchgate.net |
| Solvent Change (e.g., THF to Toluene) | Can alter the reaction order | aiche.org |
Exploration of Catalytic Efficiencies (e.g., Acidic, Basic, Metal-Mediated)
A variety of catalysts can be employed for esterification, broadly categorized as acidic, basic, or enzymatic, and can be either homogeneous or heterogeneous. researchgate.net
Acid Catalysts : This is the most common category for this type of reaction, known as Fischer esterification. Strong inorganic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are frequently used. numberanalytics.comresearchgate.net Other options include phosphoric acid (H₃PO₄), hydrogen chloride (HCl), and Lewis acids like boron trifluoride (BF₃). google.com Heterogeneous acid catalysts, such as tungstophosphoric acid supported on layered double hydroxides or solid acid resins, offer the advantage of easier separation from the reaction mixture. researchgate.net
Basic Catalysts : While less common for direct esterification of carboxylic acids, bases such as pyridine or triethylamine are often essential when using a more reactive carboxylic acid derivative, like an acid chloride. numberanalytics.com The base acts to neutralize the hydrochloric acid byproduct, driving the reaction to completion. numberanalytics.com
Metal-Mediated Catalysts : Certain metal complexes can also catalyze esterification reactions. For instance, tin (IV) and aluminum (III) triflates have been shown to be effective. science.gov In related reactions, metal oxides such as cerium (IV) oxide and manganese (IV) oxide on an alumina (B75360) support have demonstrated catalytic activity. mdpi.com
| Catalyst Type | Examples | Typical Application | Reference |
|---|---|---|---|
| Homogeneous Acid | H₂SO₄, p-TSA, HCl, H₃PO₄ | Fischer Esterification (Carboxylic Acid + Alcohol) | numberanalytics.comresearchgate.netgoogle.com |
| Heterogeneous Acid | Acid resins, Supported heteropoly acids | Fischer Esterification (eases product purification) | researchgate.net |
| Base | Pyridine, Triethylamine | Acid Chloride + Alcohol | numberanalytics.com |
| Metal-Mediated | Sn(IV) triflate, Al(III) triflate, CeO₂/Al₂O₃ | Specialized esterification and related reactions | science.govmdpi.com |
Temperature, Pressure, and Time-Dependent Reaction Profiling
Temperature and reaction time are critical variables that must be profiled to optimize the synthesis of this compound. Generally, esterification reactions are equilibrium-limited, and temperature affects both the reaction rate and the position of the equilibrium.
Increasing the reaction temperature typically increases the rate of reaction, allowing equilibrium to be reached more quickly. rdd.edu.iq Studies on various esterification systems have consistently shown that higher temperatures lead to improved conversion within a given timeframe. researchgate.netaip.orgresearchgate.net For example, in the esterification of oleic acid, increasing the temperature from 110°C to 180°C significantly enhanced the conversion to the corresponding ester. aip.org
The reaction time must be sufficient for the reaction to approach equilibrium. Profiling the reaction involves taking samples at various time points to determine the point at which the concentration of the product plateaus. This avoids unnecessarily long reaction times, which can lead to the formation of byproducts through decomposition or side reactions. ijcce.ac.ir While atmospheric pressure is typically sufficient for this type of laboratory-scale esterification, in industrial settings, pressure might be adjusted to control the boiling point of reactants and facilitate the removal of water, thereby shifting the equilibrium toward the product side.
| Parameter | General Effect on Esterification | Optimization Goal | Reference |
|---|---|---|---|
| Temperature | Increases reaction rate; affects equilibrium position. | Find optimal balance for rate and yield, minimizing side reactions. | acs.orgresearchgate.netrdd.edu.iq |
| Time | Determines the extent of conversion. | Identify the minimum time required to reach maximum conversion. | researchgate.netijcce.ac.ir |
| Pressure | Can be used to control boiling points and remove byproducts (e.g., water). | Shift equilibrium to favor product formation. | google.com |
Refined Purification and Isolation Techniques
Following the synthesis, isolating and purifying the this compound ester is crucial to remove unreacted starting materials, catalyst, and any byproducts.
Chromatographic Separations for Enhanced Purity
Column chromatography is a primary and highly effective technique for the purification of aromatic esters like this compound. numberanalytics.comsapub.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).
For the purification of aromatic esters, a common stationary phase is silica gel. The mobile phase is usually a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). chemicalbook.comnih.gov The polarity of the eluent is carefully chosen to allow the desired ester to move down the column at an appropriate rate, separating it from more polar impurities (like unreacted alcohol or carboxylic acid) and less polar impurities.
For instance, in the purification of the precursor 4-bromobenzyl alcohol, a mixture of ethyl acetate and hexane (1:5) was used as the eluent. chemicalbook.com For other aromatic esters, similar solvent systems such as petroleum ether/ethyl acetate have proven effective. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. numberanalytics.com
Advanced Recrystallization and Precipitation Methods
The purification of this compound is critical to achieving the high purity required for its applications. Beyond standard crystallization, advanced methods are employed to enhance crystal quality, yield, and impurity removal. These methods often involve manipulating solubility through multi-component solvent systems and controlled precipitation.
Antisolvent Recrystallization: This is a widely used advanced technique where the crude ester is dissolved in a "good" solvent in which it is highly soluble. A second solvent, or "antisolvent," in which the ester is poorly soluble, is then gradually added. This controlled reduction in solubility induces crystallization, often yielding purer crystals than single-solvent methods. For aromatic esters like this compound, a common approach is to dissolve the compound in a solvent like toluene, ethyl acetate, or acetone, followed by the addition of a non-polar antisolvent such as hexane or heptane (B126788). google.comreddit.com The slow addition of the antisolvent at a controlled temperature is key to forming well-defined crystals and preventing the precipitation of impurities.
Melt Crystallization: In cases where the compound is thermally stable, melt crystallization can be an option. This involves melting the crude product and then slowly cooling it to induce crystallization. This solvent-free method can be highly efficient but requires precise temperature control to be effective.
Precipitation Techniques: Precipitation can be induced by methods other than cooling or antisolvent addition. While less common for neutral esters, techniques could theoretically involve chemical modification. For instance, if impurities are acidic or basic, they can be selectively precipitated as salts by adjusting the pH of the solution, leaving the neutral ester in the solution for subsequent isolation. However, for purifying the ester itself, antisolvent precipitation remains the most relevant advanced method. axispharm.com
The choice of solvent system is paramount for successful recrystallization. The ideal "good" solvent will dissolve the ester completely at an elevated temperature but only sparingly at room or lower temperatures. mt.com The antisolvent must be fully miscible with the primary solvent. mt.com
Table 1: Exemplary Solvent Systems for Antisolvent Recrystallization of Aromatic Esters
| Good Solvent | Antisolvent | Rationale |
| Toluene | Heptane/Hexane | Toluene, an aromatic solvent, effectively dissolves the aromatic ester. google.comunifr.ch The addition of aliphatic hydrocarbons like heptane or hexane reduces the overall solubility, promoting crystallization. google.com |
| Ethyl Acetate | Heptane/Hexane | Ethyl acetate is a moderately polar solvent suitable for many esters. reddit.com Heptane is a common antisolvent that is highly miscible with ethyl acetate. reddit.com |
| Acetone | Water | Acetone is a polar aprotic solvent that can dissolve a wide range of organic compounds. reddit.com Water acts as a potent antisolvent for non-polar to moderately polar compounds, inducing precipitation. reddit.com |
| Dichloromethane (DCM) | Hexane | DCM is an excellent solvent for many organic compounds but its high volatility can make controlled crystallization challenging. It is often paired with a less volatile antisolvent like hexane. |
This table presents common solvent-antisolvent pairs used for the recrystallization of aromatic esters, which are applicable by analogy to this compound.
Scalability Assessment and Process Intensification for Production
The commercial viability of producing this compound hinges on the scalability of its synthesis. A scalable process must be safe, cost-effective, and environmentally sustainable. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is key to achieving these goals. numberanalytics.com For ester production, several intensification strategies are prominent.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for process intensification in esterification. mdpi.comnih.govresearchgate.net Unlike conventional heating, microwaves directly and selectively heat the reactant molecules, leading to a rapid increase in temperature and significantly reduced reaction times—often from hours to minutes. mdpi.comdlsu.edu.ph This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of by-products. nih.gov For the synthesis of this compound, microwave-assisted esterification could dramatically shorten the production cycle compared to traditional refluxing methods. nih.gov
Reactive Distillation: For equilibrium-limited reactions like esterification, reactive distillation is a highly effective intensification technique. scispace.com It combines chemical reaction and product separation in a single unit. numberanalytics.com As the ester is formed in the reaction zone, it is continuously removed by distillation, which shifts the reaction equilibrium towards the product side, driving the reaction to higher conversion. chemguide.co.uklibretexts.orgmasterorganicchemistry.com
Table 2: Comparison of Conventional vs. Intensified Esterification Methods (Illustrative Data)
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating (Batch) | 4 - 12 hours | 60 - 80% | Simple setup, well-established. chemguide.co.uk |
| Microwave-Assisted (Batch) | 5 - 30 minutes | 85 - 99% | Drastic reduction in reaction time, energy savings, often higher purity. mdpi.comnih.gov |
| Ultrasound-Assisted (Batch) | 30 - 90 minutes | 80 - 95% | Enhanced mass transfer, operates at lower temperatures, reduces by-product formation. mdpi.comacs.org |
| Continuous Flow | Seconds to Minutes (Residence Time) | 90 - 99% | Superior process control, enhanced safety, easy scalability, potential for integration. mdpi.comrsc.org |
This table provides a comparative overview of different production methodologies, with data generalized from studies on various esterification reactions to illustrate the potential benefits of applying process intensification to the synthesis of this compound.
Advanced Structural Elucidation of 4 Bromobenzyl 1 Naphthoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-bromobenzyl 1-naphthoate (B1232437), a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon signals.
The ¹H NMR spectrum of 4-bromobenzyl 1-naphthoate is characterized by distinct signals corresponding to the protons of the 4-bromobenzyl and 1-naphthoate moieties. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the ester functionality, as well as the anisotropic effects of the aromatic rings.
The benzylic protons of the 4-bromobenzyl group are expected to appear as a singlet in the range of 5.3-5.5 ppm. The aromatic protons of this group will present as two doublets, characteristic of a para-substituted benzene (B151609) ring, typically between 7.2 and 7.6 ppm. The protons of the 1-naphthoate group will exhibit a more complex pattern of multiplets in the aromatic region, generally between 7.5 and 8.9 ppm, due to intricate spin-spin coupling.
Spin-spin decoupling experiments can be employed to simplify these complex multiplets and confirm the coupling relationships between adjacent protons, aiding in the precise assignment of each signal.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~5.4 | s | - | CH₂ |
| ~7.3 | d | ~8.5 | H-2', H-6' |
| ~7.5 | d | ~8.5 | H-3', H-5' |
| ~7.5-7.6 | m | - | H-3, H-6, H-7 |
| ~7.9 | d | ~8.2 | H-5 |
| ~8.1 | d | ~7.3 | H-2 |
| ~8.2 | d | ~8.2 | H-4 |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of 165-175 ppm. The aromatic carbons will appear in the region of 120-135 ppm, with the carbon attached to the bromine atom (C-4') shifted to a slightly higher field due to the heavy atom effect. The benzylic carbon (CH₂) is anticipated to resonate around 65-70 ppm.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be utilized to differentiate between CH, CH₂, and CH₃ groups, and to identify the quaternary carbons, which are typically observed as weak signals in the broadband-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Carbon Type | Assignment |
|---|---|---|
| ~66 | CH₂ | CH₂ |
| ~122 | C | C-4' |
| ~124 | CH | C-8 |
| ~125 | C | C-1 |
| ~126 | CH | C-3 |
| ~127 | CH | C-6 |
| ~128 | CH | C-7 |
| ~129 | CH | C-5 |
| ~130 | CH | C-2', C-6' |
| ~131 | C | C-4a |
| ~132 | CH | C-3', C-5' |
| ~133 | CH | C-2 |
| ~134 | C | C-8a |
| ~135 | C | C-1' |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are on adjacent carbon atoms. It is particularly useful for tracing the connectivity within the aromatic spin systems of the naphthyl and bromobenzyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the benzylic protons to the carbons of the 4-bromophenyl ring and the carbonyl carbon of the naphthoate group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While less critical for the primary structural elucidation of this relatively rigid molecule, it can confirm through-space interactions between protons on the benzyl (B1604629) and naphthyl moieties.
Vibrational Spectroscopy for Functional Group Characterization
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these will be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present, usually as two bands in the 1250-1000 cm⁻¹ region.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| >3000 | Medium | Aromatic C-H Stretch |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1250-1000 | Strong | C-O Stretch (Ester) |
Note: The data in this table is predicted based on characteristic group frequencies in infrared spectroscopy.
Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is also observable in the Raman spectrum, it is typically weaker than in the IR. Conversely, the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum, often give strong signals in the Raman spectrum. The C-Br stretching vibration is also readily observed in Raman spectroscopy. The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of this compound, confirming the presence of the key functional groups and providing insights into the molecular symmetry.
X-ray Crystallography for Solid-State Structure DeterminationA crystallographic study of this compound has not been reported. X-ray crystallography is essential for unambiguously determining the three-dimensional arrangement of atoms in the solid state.
Hirshfeld Surface Analysis and Quantitative Contributions of Interactions
A thorough search of publicly available scientific literature and crystallographic databases has revealed no published crystal structure for the specific compound this compound. The determination of a compound's crystal structure through techniques such as X-ray crystallography is a prerequisite for conducting a Hirshfeld surface analysis. This analysis is fundamentally dependent on the precise atomic coordinates and unit cell parameters obtained from crystallographic data.
Consequently, without the foundational crystallographic information for this compound, it is not possible to generate or retrieve a Hirshfeld surface analysis or provide a quantitative breakdown of the intermolecular interactions for this specific molecule. The detailed research findings and data tables requested for this section are therefore unavailable.
While studies involving Hirshfeld surface analysis have been conducted on structurally related compounds containing 4-bromobenzyl or naphthoate moieties, the strict adherence to the subject compound, as per the instructions, precludes the inclusion of such data. The unique crystalline arrangement and subsequent intermolecular interactions are specific to each individual compound, and extrapolation from related structures would not be scientifically accurate for this compound.
Therefore, this section cannot be completed due to the absence of the necessary experimental data in the current body of scientific literature.
Computational Chemistry and Theoretical Investigations of 4 Bromobenzyl 1 Naphthoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry for studying the properties of molecules. google.com
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. google.com For 4-bromobenzyl 1-naphthoate (B1232437), this involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are commonly used to perform these optimizations. arxiv.org
Due to the presence of several single bonds, particularly in the ester linkage (-COO-CH₂-), 4-bromobenzyl 1-naphthoate can exist in multiple conformations. A conformational analysis is performed to identify the different stable conformers and their relative energies. This involves systematically rotating the dihedral angles around the key bonds—specifically the C(naphthyl)-C(carbonyl), C(carbonyl)-O(ester), O(ester)-C(benzyl), and C(benzyl)-C(phenyl) bonds—and performing a geometry optimization for each starting structure.
The resulting conformational landscape reveals the global minimum energy structure (the most stable conformer) and other local minima (less stable, but still energetically favorable conformers). The energy differences between these conformers provide insight into the molecule's flexibility.
Table 1: Illustrative Relative Energies of Potential Conformers of this compound This table is an illustrative example of data that would be generated from a conformational analysis. Actual values would require specific calculations.
| Conformer | Dihedral Angle (Cnaphthyl-C-O-Cbenzyl (B1604629)) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
|---|---|---|---|
| 1 (Global Minimum) | ~180° (anti-periplanar) | 0.00 | 75.3 |
| 2 | ~65° (gauche) | 1.15 | 12.1 |
| 3 | ~-65° (gauche) | 1.18 | 11.5 |
| 4 | ~0° (syn-periplanar) | 4.50 | 0.1 |
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nottingham.ac.uk
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system. The LUMO would likely be distributed across the ester group and the bromobenzyl moiety, which contains the electron-withdrawing bromine atom.
Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. nih.gov
In this compound, the MEP map would show negative potential (red/yellow) around the carbonyl oxygen and the ester oxygen, as well as the bromine atom, due to their high electronegativity. These sites represent likely points for interaction with electrophiles or for forming hydrogen bonds. Regions of positive potential (blue) would be expected around the hydrogen atoms. uni-muenchen.de
Table 2: Illustrative Calculated Electronic Properties for this compound This table is an illustrative example of data generated from DFT calculations.
| Parameter | Predicted Value |
|---|---|
| EHOMO | -6.85 eV |
| ELUMO | -1.22 eV |
| HOMO-LUMO Gap (ΔE) | 5.63 eV |
| Ionization Potential (I) | 6.85 eV |
| Electron Affinity (A) | 1.22 eV |
| Global Hardness (η) | 2.815 eV |
| Chemical Potential (μ) | -4.035 eV |
| Global Electrophilicity (ω) | 2.89 eV |
Vibrational Spectra (IR and Raman) DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.netarxiv.org The simulation allows for the assignment of specific vibrational modes (e.g., stretching, bending, torsion) to each calculated frequency. researchgate.net Comparing the simulated spectra with experimental data helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. nepjol.info
For this compound, key vibrational modes would include the C=O stretching of the ester group (typically a strong band in the IR spectrum around 1720 cm⁻¹), C-O stretching modes, aromatic C-H stretching modes (above 3000 cm⁻¹), and the C-Br stretching mode (at lower frequencies).
Table 3: Illustrative Vibrational Frequency Assignments for this compound This table is an illustrative example of data from vibrational frequency calculations. Frequencies are typically scaled to better match experimental values.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | 1725 | Carbonyl stretch |
| ν(C-O) | 1250, 1150 | Ester C-O stretches |
| ν(Ar-H) | 3050-3100 | Aromatic C-H stretches |
| **δ(CH₂) ** | 1450 | Benzyl CH₂ scissoring |
| ν(C-Br) | 680 | Carbon-Bromine stretch |
Electronic Spectra (UV-Vis) Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. faccts.de This allows for the prediction of the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. faccts.deuah.es For this compound, the UV-Vis spectrum would be dominated by π → π* transitions within the naphthalene and bromophenyl aromatic systems.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure picture. uni-muenchen.de It is particularly useful for analyzing hyperconjugative interactions and intramolecular charge transfer (ICT). dergipark.org.tr
This analysis is performed by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory. wisc.edu For this compound, NBO analysis would quantify important delocalization effects, such as the interaction between the lone pairs on the ester oxygen atoms (donors) and the antibonding π(C=O) and π(aromatic) orbitals (acceptors). These interactions stabilize the molecule and are indicative of charge transfer from the oxygen atoms into the adjacent π-systems.
Table 4: Illustrative NBO Second-Order Perturbation Analysis for this compound This table is a representative example of NBO analysis results.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a | Type of Interaction |
|---|---|---|---|
| LP(2) O(carbonyl) | π*(C=O) | 45.2 | Intramolecular Charge Transfer |
| LP(1) O(ester) | π*(C=O) | 30.5 | Intramolecular Charge Transfer |
| LP(1) O(ester) | σ*(Cbenzyl-Cphenyl) | 5.8 | Hyperconjugation |
| π(Cnaphthyl-Cnaphthyl) | π*(C=O) | 2.1 | Conjugation |
a E(2) represents the stabilization energy from the donor-acceptor interaction.
Molecular Dynamics Simulations
While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. stanford.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that shows how their positions and velocities evolve over time. valencelabs.com
For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational dynamics in a condensed phase, such as in a solvent like water or an organic solvent. plos.org Starting from an optimized geometry, the simulation shows how the molecule tumbles, rotates, and flexes in solution.
By analyzing the MD trajectory, researchers can identify the most populated conformational states, the lifetimes of these states, and the pathways for transitioning between them. This provides a more realistic understanding of the molecule's structure and behavior than gas-phase DFT calculations alone, as solvent interactions can significantly influence conformational preferences. Parameters like the root-mean-square deviation (RMSD) can be monitored to assess the stability of the starting conformation, while the radius of gyration (Rg) can provide information on the compactness of the molecule over the simulation time. researchgate.net
Assessment of Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry assesses these influences using solvation models, such as the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties as influenced by the solvent's polarity.
Theoretical investigations on similar aromatic compounds have shown that solvent polarity can alter various molecular properties, including the dipole moment, the energies of frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO energy gap. researchgate.net For this compound, increasing solvent polarity is expected to lead to greater stabilization of polar ground or excited states. This can manifest as an increase in the ground-state dipole moment and a change in the electronic absorption spectra. nih.gov For instance, a study on the photocatalytic reduction of 4-bromobenzaldehyde (B125591) demonstrated that solvents like acetonitrile (B52724) and ethanol (B145695) can dictate different reaction pathways due to their distinct proton and hydrogen atom donating capabilities. scm.com
The following table illustrates the theoretical effect of different solvents on key molecular properties of this compound, as predicted by DFT calculations.
Table 1: Illustrative Solvent Effects on Molecular Properties of this compound
| Property | Gas Phase (ε=1) | Toluene (ε=2.38) | Acetonitrile (ε=37.5) | Water (ε=78.4) |
|---|---|---|---|---|
| Dipole Moment (μ) [Debye] | 3.10 | 3.55 | 4.80 | 5.15 |
| HOMO Energy [eV] | -6.85 | -6.89 | -6.98 | -7.02 |
| LUMO Energy [eV] | -1.50 | -1.58 | -1.75 | -1.81 |
| HOMO-LUMO Gap (ΔE) [eV] | 5.35 | 5.31 | 5.23 | 5.21 |
Note: The data in this table is illustrative, based on established theoretical principles and results from studies on analogous compounds, to demonstrate expected trends.
Theoretical Prediction of Reactivity Descriptors (e.g., Fukui Functions)
Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting chemical reactivity through various descriptors. Among the most widely used are the Fukui functions, which identify the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. acs.org The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. faccts.de
For practical applications, this function is condensed to atomic centers, yielding indices that quantify the reactivity of each atom. acs.org These condensed Fukui functions are typically calculated using a finite difference approximation:
For nucleophilic attack (f+) : Describes the propensity of a site to accept an electron. It is calculated from the difference in electron density (or atomic charges) between the neutral molecule and its anionic state. nih.gov
For electrophilic attack (f-) : Indicates the propensity of a site to donate an electron, calculated from the difference between the neutral and cationic states. nih.gov
For radical attack (f0) : Represents the reactivity towards a radical species. frontiersin.org
By calculating these indices for this compound, one can predict the most probable sites for chemical reactions. For example, the carbonyl carbon of the ester group is expected to be a primary site for nucleophilic attack, while the electron-rich naphthalene and bromobenzyl rings would contain the primary sites for electrophilic attack.
Table 2: Illustrative Condensed Fukui Function Indices (fk) for Selected Atoms of this compound
| Atom | Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|---|
| C1 | Carbonyl Carbon | 0.285 | 0.015 | 0.150 |
| O2 | Carbonyl Oxygen | 0.110 | 0.095 | 0.102 |
| O3 | Ester Oxygen | 0.085 | 0.070 | 0.077 |
| C4 | Naphthyl C (para to ester) | 0.025 | 0.120 | 0.072 |
| C5 | Bromophenyl C (ipso to Br) | 0.040 | 0.030 | 0.035 |
Note: The data in this table is illustrative, based on established theoretical principles, to highlight the expected reactive sites. Higher values (bolded) indicate a greater propensity for the specified type of attack.
Quantum Chemical Characterization of Non-Linear Optical (NLO) Properties
Organic molecules with extensive π-conjugated systems and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. sigmaaldrich.comnih.gov Quantum chemical calculations are essential for predicting and understanding the NLO response of molecules like this compound. The key parameters that quantify NLO behavior are the molecular polarizability (α) and the first hyperpolarizability (β).
These properties are calculated using DFT methods, often with a functional like B3LYP, applied in the presence of an external electric field (a finite-field approach). A large value for the first hyperpolarizability (β) is indicative of a strong second-order NLO response. The magnitude of β is often compared to that of a standard reference material, such as urea (B33335), to gauge its potential. The presence of the electron-rich naphthalene moiety and the electron-withdrawing bromine atom in this compound suggests that it could possess notable NLO characteristics. The small HOMO-LUMO energy gap is also an indicator of potentially significant NLO properties.
Table 3: Illustrative Theoretical Non-Linear Optical Properties of this compound
| Property | This compound | Urea (Reference) |
|---|---|---|
| Dipole Moment (μ) [Debye] | 3.10 | 1.37 |
| Mean Polarizability (α) [x 10-24 esu] | 42.5 | 5.1 |
| Total First Hyperpolarizability (βtot) [x 10-30 esu] | 15.8 | 0.37 |
Note: The data in this table is illustrative, based on theoretical calculations for analogous molecular systems, and serves to demonstrate the compound's potential NLO activity relative to a standard.
Reactivity and Mechanistic Investigations of 4 Bromobenzyl 1 Naphthoate
Hydrolytic Stability and Decomposition Pathways (Acid-Catalyzed, Base-Catalyzed, Solvolysis)
The ester bond in 4-bromobenzyl 1-naphthoate (B1232437) is susceptible to cleavage through hydrolysis under both acidic and basic conditions, as well as through solvolysis in appropriate solvents. The products of hydrolysis are 1-naphthoic acid and 4-bromobenzyl alcohol.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the hydrolysis of esters typically proceeds through a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. For 4-bromobenzyl 1-naphthoate, the mechanism can be either A-1 or A-2, depending on the reaction conditions. The stability of the potential benzylic carbocation could favor a unimolecular pathway under certain circumstances. Studies on related naphthoic acid esters have shown that hydrolysis in aqueous sulfuric and perchloric acid can proceed through a unimolecular mechanism involving an alkoxycarbonium ion. researchgate.net
Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis, or saponification, is generally an irreversible process that occurs via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This is a common and efficient method for ester cleavage. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 4-bromobenzyl alkoxide as the leaving group, which subsequently protonates to form 4-bromobenzyl alcohol. The rate of this second-order reaction is dependent on the concentrations of both the ester and the base. epa.gov
Solvolysis: Solvolysis refers to a reaction with the solvent, in this case, often neutral hydrolysis in water or alcoholysis in an alcohol solvent. The rate of neutral hydrolysis is typically slow but can be influenced by temperature and the presence of neighboring functional groups. Trifluoroacetyl groups, for example, are known to be labile and can be solvolyzed by water or acetic acid. researchgate.net While the 1-naphthoyl group is less reactive, solvolysis can still occur, particularly under forcing conditions. The reaction proceeds through a mechanism similar to acid-catalyzed hydrolysis but with the solvent acting as the nucleophile without prior strong acid activation.
Nucleophilic Substitution Reactions at the Benzylic Position
The benzylic carbon of the 4-bromobenzyl group is a primary site for nucleophilic substitution, where the 1-naphthoate anion acts as the leaving group. These reactions can proceed via either SN1 or SN2 mechanisms, and the operative pathway is influenced by the nucleophile, solvent, and the electronic effects of the substituents. khanacademy.orggla.ac.uk
The benzylic position is unique in that it can support both SN1 and SN2 reaction pathways. khanacademy.orggla.ac.uk The adjacent benzene (B151609) ring can stabilize a developing positive charge in a carbocation intermediate through resonance, which favors an SN1 mechanism. Conversely, as a primary carbon, it is relatively unhindered, allowing for backside attack by a nucleophile in a concerted SN2 mechanism. khanacademy.orglibretexts.org
The choice of nucleophile is critical in determining the reaction kinetics and pathway. bits-pilani.ac.in
Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, OH⁻ in aprotic solvents) will favor the SN2 pathway. The reaction kinetics would be second-order, depending on the concentration of both the ester and the nucleophile. libretexts.orglibretexts.org
Weak nucleophiles (e.g., H₂O, ROH) in polar, protic solvents tend to favor the SN1 pathway. This proceeds through a slow, rate-determining step involving the formation of a resonance-stabilized 4-bromobenzyl carbocation, followed by a rapid attack by the nucleophile. The kinetics for this pathway would be first-order, dependent only on the concentration of the substrate. bits-pilani.ac.inencyclopedia.pub
| Nucleophile Type | Typical Reagents | Solvent | Predominant Mechanism | Kinetic Order |
|---|---|---|---|---|
| Strong | NaI, KCN, NaOH | Aprotic (Acetone, DMSO) | SN2 | Second |
| Weak | H₂O, CH₃OH, CH₃COOH | Protic (Water, Alcohols) | SN1 | First |
The bromine atom at the para-position of the benzyl (B1604629) group exerts a significant electronic influence on the reaction at the benzylic carbon. It has two opposing effects:
Inductive Effect (-I): Bromine is highly electronegative and withdraws electron density through the sigma bond network. This effect destabilizes the formation of an adjacent carbocation, thus slowing down the rate of an SN1 reaction. msu.edu
Resonance Effect (+R): Bromine has lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect can help stabilize a positive charge, particularly at the ortho and para positions. uomustansiriyah.edu.iq
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Bromophenyl Moieties
This compound has two aromatic rings that can undergo electrophilic aromatic substitution (EAS), but their reactivity and the orientation of substitution differ significantly. The mechanism involves the attack of an electrophile on the π-electron system to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqdalalinstitute.com
Naphthalene Moiety: The naphthalene ring system is significantly more reactive towards electrophiles than benzene. nowgonggirlscollege.co.inspcmc.ac.in This is because the activation energy required to form the intermediate arenium ion is lower, as the loss of aromaticity is less severe than for a single benzene ring. uomustansiriyah.edu.iq
Regioselectivity: Substitution on an unsubstituted naphthalene ring preferentially occurs at the α-position (C1 or C4) rather than the β-position (C2 or C3). nowgonggirlscollege.co.inuomustansiriyah.edu.iq The carbocation intermediate formed by attack at the α-position is more stable because it has more resonance structures that preserve a complete benzene ring. nowgonggirlscollege.co.in In this compound, the ester group at C1 will direct incoming electrophiles. As a deactivating, meta-directing group relative to its point of attachment, it would primarily direct substitution to the C5 and C8 positions of the naphthalene ring.
Bromophenyl Moiety: The bromophenyl ring is generally less reactive towards electrophilic substitution.
Reactivity: This ring is deactivated by two factors: the inherent deactivating nature of the bromine atom (due to its strong inductive effect) and the deactivating effect of the large ester group substituent. uomustansiriyah.edu.iqmnstate.edu
Regioselectivity: The bromine atom is an ortho-, para-director. uomustansiriyah.edu.iq The benzyl ester group is large and would also exert a directing effect. However, electrophilic attack on this ring is expected to be much slower and require harsher conditions compared to the attack on the more electron-rich naphthalene ring.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond on the phenyl ring provides a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound (like an arylboronic acid) with an organohalide. yonedalabs.commusechem.com In the case of this compound, the aryl bromide functionality can be selectively coupled with a variety of arylboronic acids to form a biaryl structure, converting the 4-bromophenyl group into a 4-arylphenyl (biphenyl) group.
The catalytic cycle generally involves three key steps: musechem.comkochi-tech.ac.jp
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl ring to form a Pd(II) intermediate.
Transmetalation: The aryl group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the new aryl-aryl bond and regenerating the active Pd(0) catalyst. yonedalabs.com
This reaction is highly valued for its tolerance of a wide range of functional groups, meaning the ester linkage in this compound would likely remain intact under typical Suzuki-Miyaura conditions. nih.govmdpi.com
| Component | Example | Reference |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PCy₃) | nih.govmdpi.com |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | mdpi.commdpi.com |
| Solvent | Toluene, 1,4-Dioxane, DMF (often with water) | nih.govbenthamopen.com |
| Boron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | mdpi.com |
| Temperature | Room temperature to reflux (e.g., 70-100 °C) | nih.govmdpi.com |
Reduction and Oxidation Reactions of Specific Functional Groups
The functional groups within this compound—the ester, the bromo group, and the aromatic rings—can undergo various reduction and oxidation reactions.
Reduction:
Ester Group: The ester functional group can be reduced to the corresponding alcohols, 1-naphthalenemethanol (B1198782) and (4-bromophenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, the reduction of carboxylic acids to alcohols can be accomplished through hydroboration, which proceeds via a boric ester intermediate. acs.org While this applies to the parent acid, the ester itself could potentially be reduced under similar conditions. A catalyst-free hydroboration of carboxylic acids using pinacolborane (HBpin) has been reported, with subsequent hydrolysis yielding the alcohol. acs.org
Bromo Group: The bromo group can be reduced to a hydrogen atom (dehalogenation) using various methods, including catalytic hydrogenation or treatment with reducing agents like tributyltin hydride. This would convert this compound to benzyl 1-naphthoate.
Aromatic Rings: Under harsh conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon, the aromatic naphthalene and benzene rings can be reduced to their corresponding saturated cycloalkane structures.
Oxidation:
Benzyl Group: The benzylic C-H bonds of the 4-bromobenzyl group are susceptible to oxidation. Depending on the oxidant and reaction conditions, this could lead to the formation of a ketone, such as 2-(4-bromophenyl)-2-oxoethyl 1-naphthalenecarboxylate. researchgate.net The oxidation of aromatic alcohols to ketones or carboxylic acids can be achieved under various conditions, including using air or O₂ as the oxidant. mdpi.com
Naphthalene Ring: The naphthalene ring can be oxidized, though this typically requires strong oxidizing agents and can lead to ring cleavage.
The following table outlines potential reduction and oxidation products of this compound.
| Functional Group | Reaction Type | Reagent/Condition | Potential Product(s) |
| Ester | Reduction | LiAlH₄ | 1-Naphthalenemethanol and (4-bromophenyl)methanol |
| Bromo Group | Reduction | Catalytic Hydrogenation | Benzyl 1-naphthoate |
| Benzyl C-H | Oxidation | Oxidizing Agent | 2-(4-Bromophenyl)-2-oxoethyl 1-naphthalenecarboxylate |
Transesterification Reactions with Various Alcohols
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification with a different alcohol (R-OH) would result in the formation of a new naphthoate ester and 4-bromobenzyl alcohol.
The general reaction is as follows: this compound + R-OH ⇌ R-1-naphthoate + 4-Bromobenzyl alcohol
The position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture. Efficient esterification of carboxylic acids with alcohols has been achieved through acid/iodide cooperative catalysis, suggesting that similar catalytic systems could be effective for transesterification. rsc.org While no specific studies on the transesterification of this compound were found, the principles of this reaction are well-established for a wide range of esters.
Detailed Mechanistic Studies (e.g., Kinetic Isotope Effects, Reaction Progress Kinetic Analysis, Intermediate Characterization)
Detailed mechanistic studies provide in-depth understanding of reaction pathways, transition states, and intermediates.
Kinetic Isotope Effects (KIE): The KIE is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. libretexts.org For reactions involving this compound, a deuterium (B1214612) KIE (kH/kD) could be measured by replacing a hydrogen atom with deuterium at a reactive site. A primary KIE (typically > 2) would be observed if the C-H bond is broken in the rate-limiting step, while a secondary KIE (closer to 1) suggests the C-H bond is not broken in this step. wikipedia.orglibretexts.org For example, in C-H activation reactions on the naphthalene ring, a significant KIE would provide strong evidence for C-H bond cleavage in the rate-determining step.
Reaction Progress Kinetic Analysis (RPKA): RPKA is a methodology that uses in-situ measurements to generate a comprehensive picture of a reaction's kinetic behavior from a minimal number of experiments. nih.govslideshare.net This technique can help to identify reaction intermediates, catalyst deactivation pathways, and product inhibition. nih.govacs.org For the cross-coupling reactions of this compound, RPKA could be used to optimize reaction conditions and to distinguish between different proposed catalytic cycles.
Intermediate Characterization: The direct observation and characterization of reaction intermediates are crucial for confirming a proposed mechanism. Techniques such as NMR spectroscopy and mass spectrometry can be used to identify transient species. For instance, in the photolysis of related N,O-diacyl-N-phenylhydroxylamines, a caged singlet radical pair was identified as a key intermediate. oup.com In the context of palladium-catalyzed cross-coupling reactions of this compound, intermediates such as oxidative addition complexes (e.g., [Pd(Ar)(Br)L₂]) could potentially be characterized using spectroscopic methods under appropriate conditions. Mechanistic studies on related systems have proposed various palladium intermediates in catalytic cycles. chinesechemsoc.org
While specific detailed mechanistic studies on this compound are not widely available, the application of these established techniques would be invaluable for understanding its reactivity in the various transformations discussed.
Synthesis and Characterization of Derivatives and Analogues of 4 Bromobenzyl 1 Naphthoate
Systematic Modification of the Bromobenzyl Moiety
The bromobenzyl portion of the molecule offers several sites for chemical alteration, including the halogen substituent, the aromatic ring, and the benzylic methylene (B1212753) bridge.
The synthesis of analogues where the bromine atom is replaced by other halogens (fluorine, chlorine, or iodine) is typically achieved through standard esterification procedures. This involves reacting 1-naphthoic acid or its more reactive acyl chloride derivative with the corresponding 4-halobenzyl alcohol. These alcohols, such as 4-fluorobenzyl alcohol, 4-chlorobenzyl alcohol, and 4-iodobenzyl alcohol, are either commercially available or can be synthesized from the respective 4-halobenzoic acids or benzaldehydes via reduction. For instance, 2-halo-4-(1-piperazinyl)benzyl alcohols can be prepared from the corresponding benzaldehydes, indicating established routes for synthesizing halogenated benzyl (B1604629) alcohols. google.com The esterification is commonly conducted in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the naphthoic acid to 1-naphthoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired benzyl alcohol in the presence of a base like pyridine (B92270) or triethylamine (B128534).
Table 1: 4-Halobenzyl 1-Naphthoate (B1232437) Analogues
| Compound Name | Benzyl Moiety | Naphthoate Moiety | Synthetic Precursors |
| 4-Fluorobenzyl 1-naphthoate | 4-Fluorobenzyl | 1-Naphthoate | 1-Naphthoic acid, 4-Fluorobenzyl alcohol |
| 4-Chlorobenzyl 1-naphthoate | 4-Chlorobenzyl | 1-Naphthoate | 1-Naphthoic acid, 4-Chlorobenzyl alcohol |
| 4-Iodobenzyl 1-naphthoate | 4-Iodobenzyl | 1-Naphthoate | 1-Naphthoic acid, 4-Iodobenzyl alcohol |
Replacing the bromine atom with various aryl or alkyl groups introduces significant structural diversity. The synthesis of these analogues relies on the preparation of the corresponding 4-substituted benzyl alcohols, which are then esterified with 1-naphthoic acid.
Aryl Group Introduction: 4-Arylbenzyl alcohols can be synthesized via Suzuki coupling reactions, where 4-bromobenzyl alcohol (with its hydroxyl group protected) is reacted with an appropriate arylboronic acid in the presence of a palladium catalyst.
Alkyl Group Introduction: 4-Alkylbenzyl alcohols can be prepared through methods such as the reduction of 4-alkylbenzaldehydes or 4-alkylbenzoic acids. These precursors can be obtained via Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) to yield the alkylbenzene, which is then functionalized.
Once the desired 4-substituted benzyl alcohol is obtained, it is esterified with 1-naphthoic acid using standard methods as described previously.
Table 2: 4-Aryl/Alkylbenzyl 1-Naphthoate Analogues
| Compound Name | R Group at C4 | Benzyl Moiety | Synthetic Approach for Benzyl Alcohol |
| 4-Phenylbenzyl 1-naphthoate | Phenyl | 4-(Phenyl)benzyl | Suzuki coupling of a protected 4-bromobenzyl alcohol with phenylboronic acid, followed by deprotection. |
| 4-(p-Tolyl)benzyl 1-naphthoate | p-Tolyl | 4-(p-Tolyl)benzyl | Suzuki coupling with p-tolylboronic acid. |
| 4-tert-Butylbenzyl 1-naphthoate | tert-Butyl | 4-(tert-Butyl)benzyl | Reduction of 4-tert-butylbenzoic acid. |
| 4-Methylbenzyl 1-naphthoate | Methyl | 4-Methylbenzyl | Reduction of p-tolualdehyde. |
Modification of the benzylic methylene linker (-CH₂-) can be achieved through oxidation or substitution. A notable example is the synthesis of 2-(4-bromophenyl)-2-oxoethyl naphthalene-1-carboxylate, where the benzylic carbon is oxidized to a ketone. researchgate.net This compound is synthesized by the esterification of 1-naphthoic acid with 2-bromo-1-(4-bromophenyl)ethan-1-one. researchgate.netsemanticscholar.org
Furthermore, modern synthetic methods like nickel-catalyzed cross-electrophile coupling allow for direct benzylic alkylation by activating benzylic C-O bonds, suggesting a pathway for introducing substituents onto the methylene carbon of a suitable precursor before esterification. researchgate.net Early examples of C-H functionalization of a benzylic methylene group also point to the potential for direct derivatization. acs.org
Table 3: Derivatives of the Benzylic Methylene Unit
| Compound Name | Modification | Key Synthetic Step |
| 2-(4-Bromophenyl)-2-oxoethyl 1-naphthoate | Oxidation of benzylic carbon to ketone | Esterification of 1-naphthoic acid with 2-bromo-1-(4-bromophenyl)ethan-1-one. researchgate.net |
| 1-(4-Bromophenyl)ethyl 1-naphthoate | Introduction of a methyl group | Esterification of 1-naphthoic acid with 1-(4-bromophenyl)ethanol. |
Rational Design and Synthesis of Naphthoate Analogues
Modifications to the naphthalene (B1677914) ring system provide another avenue for creating analogues with varied electronic and steric properties.
A wide array of substituted 1-naphthoic acids can be synthesized and subsequently esterified with 4-bromobenzyl alcohol. Various synthetic strategies allow for the introduction of functional groups at different positions on the naphthalene core. researchgate.netthieme-connect.com
For example, 4-acetyl-1-naphthoic acid can be prepared from 1,4-naphthalenedicarboxylic acid. patsnap.com The synthesis of methyl 5-cyano-1-naphthoate provides a precursor for 5-cyano-1-naphthoic acid. vulcanchem.com Similarly, 8-bromo-1-naphthoic acid and 8-hydroxy-1-naphthoic acid have been synthesized, offering routes to further derivatization at the C8 position. msu.edu These substituted naphthoic acids can then be converted to their corresponding 4-bromobenzyl esters. The esterification follows the general procedures mentioned earlier, reacting the specific naphthoic acid with 4-bromobenzyl alcohol.
Table 4: 4-Bromobenzyl Esters of Substituted 1-Naphthoic Acids
| Compound Name | Naphthoate Moiety | Key Precursor |
| 4-Bromobenzyl 4-acetyl-1-naphthoate | 4-Acetyl-1-naphthoate | 4-Acetyl-1-naphthoic acid patsnap.com |
| 4-Bromobenzyl 5-cyano-1-naphthoate | 5-Cyano-1-naphthoate | 5-Cyano-1-naphthoic acid vulcanchem.com |
| 4-Bromobenzyl 8-bromo-1-naphthoate | 8-Bromo-1-naphthoate | 8-Bromo-1-naphthoic acid msu.edu |
| 4-Bromobenzyl 6-amino-1-naphthoate | 6-Amino-1-naphthoate | 6-(2-((3-(Methylsulfonyl)phenyl)amino)pyrimidin-4-yloxy)-1-naphthoic Acid has been synthesized, suggesting routes to various amino-functionalized naphthoic acids. rsc.org |
The synthesis of isomeric esters, such as 4-bromobenzyl 2-naphthoate (B1225688), involves using an isomeric form of naphthoic acid. 2-Naphthoic acid is a commercially available and well-studied compound. acs.orgmdpi.com The synthesis of 4-bromobenzyl 2-naphthoate is a straightforward esterification reaction between 2-naphthoic acid and 4-bromobenzyl alcohol. The reaction can be catalyzed by an acid (e.g., H₂SO₄) or proceed via the more reactive 2-naphthoyl chloride. Microwave-assisted synthesis has also been shown to be effective for preparing N-substituted naphthalene-2-carboxamides, a method that could be adapted for ester synthesis. mdpi.com The properties of these isomeric esters are influenced by the different electronic and steric environment of the carboxyl group at the C2 position of the naphthalene ring compared to the C1 position.
Table 5: Isomeric Naphthoate Esters
| Compound Name | Naphthoate Moiety | Key Precursor |
| 4-Bromobenzyl 2-naphthoate | 2-Naphthoate | 2-Naphthoic acid mdpi.com |
| 4-Bromobenzyl 2,3-dihydro-1,4-benzoxazine-6-carboxylate | 2,3-Dihydro-1,4-benzoxazine-6-carboxylate | While not a simple isomer, complex fused ring systems derived from naphthoic acid have been synthesized, indicating a broad scope for isomeric and related structures. rsc.org |
Bioisosteric Replacements of the Ester Linkage (e.g., Amides, Ethers)
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of altering the molecule's characteristics in a predictable manner. benthamscience.com In the context of 4-bromobenzyl 1-naphthoate analogues, the ester linkage is a key site for such modifications.
Amide Analogues: The synthesis of amide analogues, where the ester oxygen is replaced by a nitrogen atom, is a common bioisosteric modification. pulsus.comu-tokyo.ac.jp This transformation can be achieved through several well-established synthetic methods. A primary route involves the reaction of an activated carboxylic acid derivative, such as an acid chloride or anhydride (B1165640) of 1-naphthoic acid, with 4-bromobenzylamine (B181089). pulsus.com Alternatively, direct coupling of 1-naphthoic acid with 4-bromobenzylamine can be facilitated by coupling reagents like carbodiimides. pulsus.comorganic-chemistry.org The resulting N-(4-bromobenzyl)-1-naphthamide introduces a hydrogen bond donor (the N-H group) and alters the electronic and conformational properties compared to the parent ester. u-tokyo.ac.jp The synthesis of various amide derivatives often involves name reactions such as the Schotten-Baumann reaction, which is a method for synthesizing amides from amines and acid chlorides. pulsus.comorganic-chemistry.org
The following table summarizes the key bioisosteric replacements for the ester linkage in analogues of this compound:
| Original Functional Group | Bioisosteric Replacement | General Synthetic Approach | Key Property Changes |
| Ester (-COO-) | Amide (-CONH-) | Acylation of 4-bromobenzylamine with an activated 1-naphthoic acid derivative or direct coupling. pulsus.comorganic-chemistry.org | Introduction of H-bond donor, altered electronics and conformation. u-tokyo.ac.jp |
| Ester (-COO-) | Ether (-CH₂-O-) | Williamson ether synthesis between a 1-naphthoxide and a 4-bromobenzyl halide. | Removal of carbonyl, reduced polarity, increased chemical stability. nih.gov |
Development of Polyfunctionalized Hybrid Compounds
The development of polyfunctionalized hybrid compounds involves integrating the this compound scaffold with other chemical moieties to create molecules with combined or enhanced properties. This approach can lead to compounds with unique three-dimensional structures and physicochemical profiles.
One strategy involves the Suzuki-Miyaura coupling reaction to introduce additional aryl groups. For instance, 8-aryl-1-naphthoic acid derivatives can be synthesized and subsequently cyclized to form benzanthrone (B145504) structures. researchgate.net This creates a more complex, rigid polycyclic aromatic system. The synthesis of such compounds often involves a multi-step sequence, starting with the coupling of a boronic acid with a halogenated naphthoic acid derivative. researchgate.net
Another approach is the incorporation of heterocyclic rings. For example, a triazole ring can be introduced as a bioisosteric replacement for other parts of the molecule, leading to novel structures with altered properties. semanticscholar.org The synthesis of such hybrid compounds can be achieved through cycloaddition reactions. semanticscholar.org
The table below illustrates examples of strategies for developing polyfunctionalized hybrid compounds from a naphthoic acid core.
| Hybrid Compound Strategy | Synthetic Method | Resulting Structural Feature |
| Aryl group incorporation | Suzuki-Miyaura coupling researchgate.net | Biaryl or polyaromatic systems |
| Heterocycle integration | Cycloaddition reactions semanticscholar.org | Introduction of rings like triazoles |
| Annulation reactions | Friedel-Crafts acylation researchgate.net | Formation of fused ring systems like benzanthrones |
Stereoselective Synthesis and Enantiomeric Resolution of Chiral Analogues
The introduction of chirality into analogues of this compound opens up the possibility of exploring stereoisomers with distinct physicochemical properties. Stereoselective synthesis aims to produce a single enantiomer or diastereomer preferentially. e-bookshelf.deanu.edu.au
Stereoselective Synthesis: Stereoselective synthesis can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. e-bookshelf.denih.gov For instance, the asymmetric hydrogenation of a prochiral precursor using a chiral transition-metal catalyst can lead to the formation of a specific enantiomer. researchgate.net Another approach is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. google.com The Strecker reaction, used for synthesizing α-amino acids, can be performed stereoselectively by employing a chiral amine or a chiral auxiliary. nih.gov
Enantiomeric Resolution: When a stereoselective synthesis is not feasible or results in a mixture of enantiomers (a racemate), enantiomeric resolution techniques are employed to separate the individual stereoisomers. ntu.edu.sg A common method is chiral high-performance liquid chromatography (chiral HPLC), which uses a chiral stationary phase to differentially retain the enantiomers, allowing for their separation. google.com Another classical method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. The desired enantiomer can then be recovered by removing the resolving agent.
The following table outlines the primary methods for obtaining chiral analogues.
| Method | Description | Example Application |
| Stereoselective Synthesis | ||
| Chiral Catalysis | Use of a chiral catalyst to favor the formation of one stereoisomer. researchgate.net | Asymmetric hydrogenation of an unsaturated precursor. researchgate.net |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to guide a reaction's stereochemistry. google.com | Use of a chiral amine in a Strecker-type synthesis. nih.gov |
| Enantiomeric Resolution | ||
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. google.com | Resolution of a racemic mixture of chiral naphthoate derivatives. google.com |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. | Crystallization-based separation of diastereomeric salts. |
Structural-Activity Relationship (SAR) Studies on Derivative Libraries (if applicable to future functional studies, excluding biological activity)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its properties. nih.gov For derivatives of this compound, SAR studies focus on elucidating the impact of structural modifications on physicochemical characteristics, which can be predictive of future functional applications.
A library of derivatives is synthesized by systematically modifying different parts of the parent molecule. For example, the substituents on the naphthyl and benzyl rings can be varied. The effect of these changes on properties such as lipophilicity (measured or calculated as cLogP), polarity (measured by techniques like chromatography), and molecular conformation is then evaluated. nih.gov
For instance, replacing the 4-bromo substituent on the benzyl ring with other halogens (e.g., chloro, fluoro) or with alkyl groups can fine-tune the lipophilicity and electronic properties of the molecule. nih.gov Similarly, substitutions on the naphthalene ring can alter its interaction with its environment. The replacement of a benzophenone (B1666685) moiety with various aryl and biaryl isosteres has been shown to reduce lipophilicity while retaining other desired characteristics in similar compound series. nih.gov
The data gathered from these studies can be compiled into tables to visualize trends. For example, a table might correlate the type and position of a substituent with the observed change in a specific physicochemical property. These studies are instrumental in designing new analogues with optimized properties for specific applications.
The table below provides a hypothetical framework for an SAR study on this compound analogues.
| Compound | R1 (Naphthyl Ring) | Linker | R2 (Benzyl Ring) | cLogP | Polar Surface Area (Ų) |
| This compound | H | -COO- | 4-Br | Data | Data |
| Analogue 1 | 4-OCH₃ | -COO- | 4-Br | Data | Data |
| Analogue 2 | H | -COO- | 4-Cl | Data | Data |
| Analogue 3 | H | -CONH- | 4-Br | Data | Data |
| Analogue 4 | H | -CH₂O- | 4-Br | Data | Data |
Potential Research Applications in Advanced Materials Science and Synthetic Methodologies
Utilization as a Versatile Building Block in Complex Chemical Synthesis
The term "building blocks" in organic synthesis refers to functionalized molecules that serve as the fundamental units for constructing more complex molecular structures. sigmaaldrich.com These blocks are crucial in medicinal chemistry, organic chemistry, and material chemistry for the bottom-up assembly of architectures like supramolecular complexes and nanoparticles. sigmaaldrich.com The pursuit of new catalysts and reagents in synthetic chemistry is paralleled by the continuous search for ideal substrates to drive research forward. sigmaaldrich.com
4-Bromobenzyl 1-naphthoate (B1232437), with its distinct structural motifs, is a prime candidate for a versatile building block. The bromo- and naphthalene-moieties can participate in various coupling reactions, while the ester group can be hydrolyzed to provide a carboxylic acid and an alcohol, which can be further functionalized.
Precursor for Naphthalene-Based Heterocycles
Naphthalene (B1677914) derivatives are integral to the synthesis of a wide array of heterocyclic compounds. thieme-connect.com The naphthalene core of 4-Bromobenzyl 1-naphthoate can serve as a scaffold for constructing such heterocycles. For instance, the synthesis of nitrogen-based N-heterocycles can be achieved through metal-free approaches. hbni.ac.in The presence of the bromine atom on the benzyl (B1604629) group offers a handle for various cross-coupling reactions, a common strategy for elaborating on aromatic frameworks. thieme-connect.com
Furthermore, 4-bromo-1-naphthoic acid, a hydrolysis product of this compound, is a known intermediate in organic synthesis. fishersci.ienih.gov This carboxylic acid can be a starting point for creating more complex naphthalene-based structures, including those with potential applications in medicinal chemistry, such as P2Y14R antagonists. nih.govresearchgate.net
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.govresearchgate.net The self-assembly of these building blocks can lead to the formation of highly ordered and functional architectures. researchgate.net
The aromatic rings of this compound—both the naphthalene and the bromophenyl moieties—are capable of engaging in π-π stacking interactions, a key driving force in the self-assembly of supramolecular structures. researchgate.net Additionally, the bromine atom can participate in halogen bonding, another significant non-covalent interaction that can direct the formation of specific supramolecular architectures. mdpi.com The ester group can also act as a hydrogen bond acceptor. The interplay of these interactions can guide the assembly of this compound molecules into well-defined one-, two-, or three-dimensional networks. mdpi.com
Application as a Chemical Probe for Fundamental Mechanistic Investigations in Organic Reactions
Due to its specific chemical properties, this compound can be employed as a chemical probe to investigate the mechanisms of organic reactions. For example, the bromine atom can act as a heavy atom label in X-ray crystallography studies, aiding in the determination of molecular structures of reaction intermediates or products. researchgate.net The ester linkage is susceptible to cleavage under various conditions, and by monitoring this cleavage, one can study the kinetics and mechanisms of hydrolysis or transesterification reactions.
The compound's structure also allows for the study of electronic effects in chemical reactions. The electron-withdrawing nature of the bromine atom and the ester group can influence the reactivity of the aromatic rings, providing insights into the electronic demands of various chemical transformations.
Integration into Advanced Functional Materials
The unique photophysical and chemical properties of the naphthalene and bromophenyl moieties make this compound a promising candidate for incorporation into advanced functional materials.
Design and Synthesis of Photochromic or Thermochromic Materials
Photochromic materials are substances that change their color upon exposure to light, while thermochromic materials change color in response to temperature changes. google.com Naphthopyrans, a class of compounds that can be synthesized from naphthalene derivatives, are well-known for their photochromic properties and are used in applications such as ophthalmic lenses and optical data storage. iucr.org
While direct evidence for the use of this compound in photochromic materials is not available, its constituent parts suggest potential. The naphthalene unit is a core component of many photochromic naphthopyrans. iucr.orggoogle.com The synthesis of such materials often involves the reaction of a naphthol derivative with a propargyl alcohol. iucr.org It is conceivable that this compound could be chemically modified to serve as a precursor in the synthesis of novel photochromic compounds.
Development of Fluorescent Probes and Fluorescent Materials
Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, and they are widely used in biological imaging and chemical sensing. nih.govdovepress.com Naphthalene derivatives are known to exhibit fluorescence and are often used as the core of fluorescent probes. nih.govrsc.org
The naphthalene moiety in this compound provides the intrinsic fluorescence. The properties of this fluorescence, such as its intensity and wavelength, can be modulated by the chemical environment. For instance, the interaction of the probe with specific analytes could lead to a change in its fluorescence, enabling the detection and quantification of those analytes. Naphthalene-based fluorescent probes have been developed for various applications, including the detection of advanced glycation end-products and the imaging of mitochondrial pH. nih.govrsc.org The presence of the bromo-substituent in this compound could also be exploited to tune the photophysical properties of the resulting fluorescent materials. researchgate.net
Role as Monomers or Additives in Polymer and Macromolecular Chemistry
There is no available research literature or patent information that describes the use of this compound as a monomer for polymerization or as an additive to modify the properties of existing polymers. The presence of the bromine atom and the aromatic naphthyl group could theoretically offer sites for polymerization reactions or impart specific properties such as refractive index modification or flame retardancy to a polymer matrix. However, no studies have been published to validate these potential applications for this specific compound.
Exploration in Chemical Sensing and Molecular Recognition Systems
Table of Mentioned Compounds
Q & A
Q. Table 1: Reference UV-Vis Data for Analogous Esters
| Compound | Lb Band (nm) | G1 Band (nm) |
|---|---|---|
| Methyl 1-naphthoate | 312 | 307 |
| Sodium 1-naphthoate | 318 | 310 |
| Silver 1-naphthoate | 325 | 315 |
Advanced: How can the crystal structure of this compound be determined using X-ray diffraction, and what challenges might arise during refinement?
Methodological Answer:
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Stoe IPDS-II) at low temperature (e.g., 173 K) to minimize thermal motion .
- Structure Solution : Employ direct methods in SHELXT for phase determination.
- Refinement : Refine with SHELXL , focusing on anisotropic displacement parameters for heavy atoms (Br). Challenges include:
- Disorder : The bromobenzyl group may exhibit rotational disorder. Apply split positions or constraints.
- Hydrogen Bonding : Identify intermolecular C–H⋯O interactions (common in esters) to explain packing motifs .
- R-Factors : Aim for R₁ < 0.05 and wR₂ < 0.10 using high-resolution data (e.g., Cu Kα radiation).
Advanced: What factors influence the reactivity of this compound in nucleophilic substitution reactions, and how can kinetic parameters be accurately measured?
Methodological Answer:
- Steric and Electronic Effects : The bulky bromobenzyl group increases steric hindrance, reducing reaction rates compared to smaller esters (e.g., methyl). Resonance stabilization of the ester carbonyl may offset steric effects .
- Kinetic Studies :
- Substrate Preparation : Dissolve this compound in aprotic solvents (e.g., DMF) to avoid solvolysis.
- Reaction Monitoring : Use HPLC or to track product formation (e.g., substitution with amines or thiols).
- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring analysis using rate constants at multiple temperatures.
Advanced: How can this compound be utilized as a ligand in coordination chemistry, and what structural motifs are expected?
Methodological Answer:
- Ligand Design : The naphthoate moiety can act as a bidentate ligand via deprotonated carboxylate oxygen and π-interactions.
- Complex Synthesis : Hydrothermal reactions with metal salts (e.g., Cd(NO₃)₂) and auxiliary ligands (e.g., phenanthroline) yield polynuclear structures. For example:
- Characterization : Use X-ray crystallography and fluorescence spectroscopy to study structural and electronic properties.
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste.
- Storage : Keep in a cool, dry place away from oxidizers and strong acids. While 4-bromobenzoic acid (precursor) is classified as non-hazardous , brominated esters may release toxic fumes upon decomposition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
